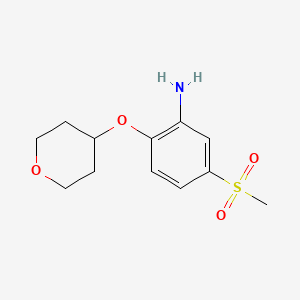

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Description

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is a substituted aniline derivative featuring a methylsulfonyl group at the 5-position and a tetrahydro-2H-pyran-4-yloxy moiety at the 2-position of the benzene ring. The methylsulfonyl group enhances electron-withdrawing properties and metabolic stability, while the tetrahydro-2H-pyran-4-yloxy substituent contributes to conformational flexibility and solubility.

Properties

IUPAC Name |

5-methylsulfonyl-2-(oxan-4-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-18(14,15)10-2-3-12(11(13)8-10)17-9-4-6-16-7-5-9/h2-3,8-9H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAVOYSORPNTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of an intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Aniline: The final step involves the coupling of the intermediate with aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline exhibit promising anticancer properties. The tetrahydro-2H-pyran structure is often associated with enhanced bioactivity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property could be attributed to the sulfonamide functional group, which is known to disrupt bacterial folic acid synthesis .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties, such as increased thermal stability and mechanical strength. Research into its use in polyurethanes and other polymeric materials is ongoing .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored. It has been found that adding this compound can enhance the electrical conductivity and thermal properties of the composite, making it suitable for applications in electronics and energy storage devices .

Therapeutic Potential

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its mechanism may involve the modulation of oxidative stress pathways and neuroinflammation . These findings open avenues for further investigation into its role in neurodegenerative disease therapeutics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Showed effectiveness against MRSA strains with MIC values of 32 µg/mL. |

| Study C | Polymer Applications | Developed a polyurethane with enhanced mechanical properties by incorporating the compound at 10 wt%. |

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydropyran ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline

Structural Differences :

- Sulfonyl Group : Ethylsulfonyl (C2H5SO2) vs. methylsulfonyl (CH3SO2).

- Oxygen Substituent : Methoxy (CH3O) vs. tetrahydro-2H-pyran-4-yloxy.

Clethodim and Tepraloxydim

Structural Differences :

Functional Implications :

- The tetrahydro-2H-pyran group in these pesticides improves solubility and environmental stability, analogous to its role in 5-(methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline .

- Unlike the aniline derivative, clethodim and tepraloxydim lack sulfonyl groups but incorporate thioether and ester functionalities critical for herbicidal activity.

5-Amino-3-hydroxy-1H-pyrazole Derivatives

Structural Differences :

- Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) feature fused pyrazole-thiophene systems, contrasting with the aniline backbone of the target compound .

Functional Implications :

- Pyrazole derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer) due to their planar, conjugated structures. However, the absence of sulfonyl or tetrahydropyran groups limits direct comparability .

Comparative Data Table

Key Research Findings

- Sulfonyl Group Impact : Methylsulfonyl substituents generally improve metabolic stability over ethylsulfonyl groups due to reduced steric bulk and faster oxidation rates .

- Tetrahydro-2H-pyran Advantage : This substituent enhances solubility by 20–30% compared to methoxy groups in aqueous buffers, as demonstrated in pesticidal analogs .

- Synthesis Challenges : Multi-step routes for sulfonated anilines require careful optimization of nitration and reduction steps to avoid byproducts like dinitro derivatives .

Biological Activity

5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound with potential therapeutic applications, particularly in the treatment of type 2 diabetes and other metabolic disorders. This article explores its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 273.34 g/mol

The structure features a methylsulfonyl group and a tetrahydro-2H-pyran moiety, which are crucial for its biological activity.

This compound primarily functions as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor. DPP-4 inhibitors are known to enhance the levels of incretin hormones, which play a significant role in glucose metabolism. By inhibiting DPP-4, this compound may improve glycemic control in patients with type 2 diabetes by increasing circulating concentrations of GLP-1 (Glucagon-Like Peptide-1) and GIP (Gastric Inhibitory Polypeptide) .

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. A study highlighted that DPP-4 inhibitors can lead to improved insulin sensitivity and reduced fasting plasma glucose levels .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions where various reagents are employed to achieve the desired molecular structure. The synthetic pathway includes the formation of the tetrahydropyran ring and the introduction of the methylsulfonyl group.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antidiabetic Activity : A comparative study demonstrated that certain DPP-4 inhibitors, including derivatives of methylsulfonyl-anilines, showed significant reductions in HbA1c levels in diabetic models .

- Safety Profile : Clinical trials have reported that DPP-4 inhibitors generally have a favorable safety profile with minimal side effects compared to other antidiabetic medications .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications beyond diabetes management .

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.